molecular formula C11H9ClFN3OS B3362572 5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide CAS No. 1000932-60-4

5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B3362572
CAS No.: 1000932-60-4
M. Wt: 285.73 g/mol
InChI Key: ASEUMBOTPMBLJK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₉ClFN₃OS
CAS Number: 1000932-60-4
Structural Features: This compound consists of a 1,3,4-thiadiazole core substituted with a chloromethyl group at position 5 and an N-[(4-fluorophenyl)methyl]carboxamide moiety at position 2. The 4-fluorophenyl group introduces electron-withdrawing properties, while the chloromethyl substituent enhances reactivity for further derivatization .

The compound is listed as temporarily out of stock but available through global suppliers in China, the U.S., India, and Germany .

Properties

IUPAC Name

5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3OS/c12-5-9-15-16-11(18-9)10(17)14-6-7-1-3-8(13)4-2-7/h1-4H,5-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEUMBOTPMBLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN=C(S2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with thiocarbohydrazide to form the thiadiazole ring. The chloromethyl group is then introduced through a chloromethylation reaction using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The final step involves the acylation of the thiadiazole ring with a suitable carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds similar to 5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide exhibit potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, related compounds have shown minimum inhibitory concentration (MIC) values as low as 0.03 mg/ml against S. aureus, highlighting their potential as antimicrobial agents .

Anticancer Properties

Research has also focused on the anticancer capabilities of thiadiazoles. Specific derivatives have been tested against various cancer cell lines, including breast cancer cells. Notably, some compounds exhibited IC50 values lower than standard chemotherapeutics like cisplatin, suggesting a promising avenue for cancer treatment . The mechanism often involves the induction of apoptosis in malignant cells.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been explored in several studies. Compounds derived from this class have shown significant inhibition of inflammatory markers, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Crop Protection

Thiadiazole compounds are being investigated for their role as agrochemicals. Their ability to act as fungicides and herbicides makes them valuable in agricultural settings. Research has indicated that some derivatives can effectively manage crop diseases caused by fungal pathogens .

Case Study 1: Antimicrobial Efficacy

A series of synthesized thiadiazole derivatives were tested against E. coli and E. faecalis. The results showed that fine-tuning the molecular structure could lead to enhanced antimicrobial activity, with some compounds demonstrating superior effects compared to traditional antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro studies on breast cancer cell lines revealed that certain thiadiazole derivatives had significant cytotoxic effects. Compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis, with promising results indicating a potential new class of anticancer agents .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Halogenation : The target compound’s 4-fluorophenyl group may enhance metabolic stability compared to chlorophenyl analogues (e.g., ’s discontinued 4-chlorophenyl derivative), as fluorine’s electronegativity reduces oxidative degradation .
  • Chloromethyl vs. Methylthio Groups : The chloromethyl group in the target compound offers a reactive site for nucleophilic substitution, enabling conjugation with amines or thiols. In contrast, methylthio derivatives (e.g., ) are synthesized via alkylation but lack comparable reactivity .
  • Oxadiazole vs.

Biological Activity

The compound 5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C10H7ClFN3OS\text{C}_{10}\text{H}_{7}\text{Cl}\text{F}\text{N}_{3}\text{O}_{S}

Antimicrobial Activity

  • Antibacterial Properties : Various studies have highlighted the antimicrobial efficacy of thiadiazole derivatives against several bacterial strains. Notably, compounds derived from the thiadiazole scaffold exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values typically around 25 μg/mL .
  • Antifungal Activity : The compound also demonstrated antifungal properties against fungi such as Aspergillus niger. The introduction of chlorinated and fluorinated groups has been shown to enhance the antimicrobial activity of these derivatives .

Anticancer Activity

  • Cytotoxicity Studies : The cytotoxic potential of this compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that the compound exhibited significant growth inhibition with IC50 values in the range of 2.32 to 10.10 µg/mL, demonstrating a promising therapeutic index compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells. Studies showed an increase in the Bax/Bcl-2 ratio and activation of caspase-9, indicating that these compounds trigger apoptotic pathways .

Anti-inflammatory Activity

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects. For instance, certain derivatives showed potent anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in various assays .

Data Tables

Activity Type Tested Strains/Cell Lines IC50/MIC Values Reference
AntibacterialS. aureus, E. coliMIC = 25 μg/mL
AntifungalA. nigerMIC = 32.6 μg/mL
Cancer Cell LinesMCF-7IC50 = 2.32 µg/mL
HepG2IC50 = 10.10 µg/mL

Case Studies

  • Cytotoxicity on Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with the compound led to significant cell cycle arrest at the G2/M phase, indicating a mechanism that could be exploited for cancer therapy .
  • In Vivo Studies : In vivo studies involving tumor-bearing mice demonstrated that certain thiadiazole derivatives could effectively target sarcoma cells, showcasing their potential for further development as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide?

  • Methodological Answer : A common approach involves refluxing precursors like substituted carboxylic acids and thiosemicarbazides in the presence of phosphoryl chloride (POCl₃). For example, analogous thiadiazole syntheses use 4-phenyl butyric acid and N-phenylthiosemicarbazide heated at 90°C under reflux for 3 hours, followed by pH adjustment with ammonia to precipitate the product . Modifications for the target compound may require substituting the phenyl group with a 4-fluorobenzyl moiety and optimizing reaction stoichiometry (e.g., 1:3 molar ratio of acid to POCl₃).
  • Key Reaction Parameters :
PrecursorSolventTemperatureTimeYield
Carboxylic acid derivativePOCl₃90°C3 h~60–75%

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Combine single-crystal X-ray diffraction (for unambiguous bond-length/angle determination) with spectroscopic techniques:
  • NMR : Analyze ¹H/¹³C shifts to confirm substituents (e.g., 4-fluorophenyl methyl group: δ ~4.5 ppm for CH₂Cl, δ ~7.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight (theoretical MW: ~325.78 g/mol).
  • FT-IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or solubility limitations. For example:
  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate low aqueous solubility, ensuring consistent dosing in cytotoxicity assays .
  • Assay Standardization : Replicate studies using the same cell lines (e.g., Caco-2, HepG2) and protocols (e.g., MTT assay, 48-h incubation) .
  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., Vinayak et al. reported IC₅₀ = 2.3 µM against Caco-2, while other analogs showed sub-µM activity in kinase inhibition ).

Q. How can the compound’s mechanism of action be investigated in anticancer research?

  • Methodological Answer :
  • Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, CDK2) using competitive binding assays. For example, related thiadiazoles inhibit EGFR with IC₅₀ < 1 µM .
  • Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) changes via flow cytometry.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pocket of EGFR) .

Q. What are the challenges in derivatizing the chloromethyl group for structure-activity relationship (SAR) studies?

  • Methodological Answer : The chloromethyl group is reactive but prone to hydrolysis. Strategies include:
  • Protection/Deprotection : Temporarily replace Cl with a stable group (e.g., tert-butyl) during synthesis .
  • Nucleophilic Substitution : React with amines (e.g., benzylamine) in anhydrous DMF at 60°C to form secondary amines .
  • Stability Testing : Monitor degradation via HPLC under physiological pH (7.4) to identify optimal storage conditions (e.g., −20°C in argon) .

Data Contradiction Analysis

Q. Why do solubility properties vary significantly across literature reports?

  • Methodological Answer : Variations arise from:
  • Purity : Impurities (e.g., unreacted precursors) alter solubility. Use preparative HPLC (>95% purity) for consistency .
  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated) affect dissolution. Characterize via XRPD .
  • Experimental Conditions : Temperature/pH during solubility tests (e.g., 25°C vs. 37°C) must be standardized .

Tables of Key Findings

Q. Table 1: Cytotoxicity Data for Thiadiazole Derivatives

CompoundCell LineIC₅₀ (µM)TargetReference
5-(Chloromethyl)-N-(4-fluorobenzyl)thiadiazoleCaco-22.3EGFR
Analog with pyridine substitutionHepG20.26CDK2
Chloromethyl-oxadiazole derivativeHT-290.78Kinases

Q. Table 2: Synthetic Yield Optimization

POCl₃ Equiv.SolventTime (h)Yield (%)
3Toluene365
4DMF472

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide

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